molecular formula C13H17NO3 B5145336 [1-(1,3-Benzodioxol-5-ylmethyl)pyrrolidin-2-yl]methanol

[1-(1,3-Benzodioxol-5-ylmethyl)pyrrolidin-2-yl]methanol

Cat. No.: B5145336
M. Wt: 235.28 g/mol
InChI Key: HYUQEQNTEQNOHP-UHFFFAOYSA-N
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Description

[1-(1,3-Benzodioxol-5-ylmethyl)pyrrolidin-2-yl]methanol is an organic compound that features a pyrrolidine ring attached to a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1,3-Benzodioxol-5-ylmethyl)pyrrolidin-2-yl]methanol typically involves the reaction of pyrrolidine with a benzodioxole derivative. One common method is the reductive amination of 1,3-benzodioxole-5-carbaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1-(1,3-Benzodioxol-5-ylmethyl)pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler alkane derivative.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of benzodioxole-5-carbaldehyde or benzodioxole-5-carboxylic acid.

    Reduction: Formation of [1-(1,3-Benzodioxol-5-ylmethyl)pyrrolidine].

    Substitution: Formation of brominated or nitrated derivatives of the benzodioxole moiety.

Scientific Research Applications

[1-(1,3-Benzodioxol-5-ylmethyl)pyrrolidin-2-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-(1,3-Benzodioxol-5-ylmethyl)pyrrolidin-2-yl]methanol is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially modulating their activity. The benzodioxole moiety may play a role in binding to specific sites on proteins, influencing their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)pyrrolidine
  • 1-(1,3-Benzodioxol-5-ylmethyl)piperidine
  • 1-(1,3-Benzodioxol-5-ylmethyl)pyrrolidin-3-ol

Uniqueness

[1-(1,3-Benzodioxol-5-ylmethyl)pyrrolidin-2-yl]methanol is unique due to the presence of both a hydroxyl group and a pyrrolidine ring attached to the benzodioxole moiety. This combination of functional groups may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

[1-(1,3-benzodioxol-5-ylmethyl)pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-8-11-2-1-5-14(11)7-10-3-4-12-13(6-10)17-9-16-12/h3-4,6,11,15H,1-2,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUQEQNTEQNOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC3=C(C=C2)OCO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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